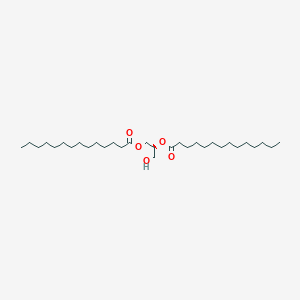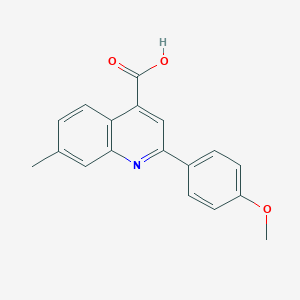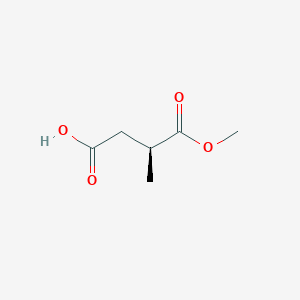
(S)-ácido 4-metoxi-3-metil-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a ketone functional group
Aplicaciones Científicas De Investigación
(S)-4-methoxy-3-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-methyl-2-butanone and methanol. The reaction typically proceeds through a series of steps including esterification, hydrolysis, and oxidation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of (S)-4-methoxy-3-methyl-4-oxobutanoic acid may involve large-scale esterification followed by purification processes such as distillation and crystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism by which (S)-4-methoxy-3-methyl-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-3-methylbutanoic acid
- 3-methyl-4-oxobutanoic acid
- 4-methoxy-4-oxobutanoic acid
Uniqueness
(S)-4-methoxy-3-methyl-4-oxobutanoic acid is unique due to the presence of both a methoxy group and a ketone functional group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
By understanding the synthesis, reactions, applications, and mechanisms of (S)-4-methoxy-3-methyl-4-oxobutanoic acid, researchers can further explore its potential in scientific and industrial fields.
Propiedades
IUPAC Name |
(3S)-4-methoxy-3-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZMQNIFDRNSJZ-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
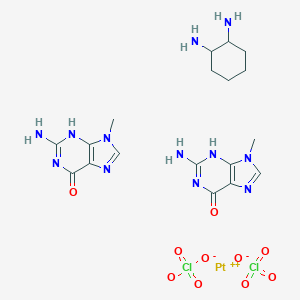
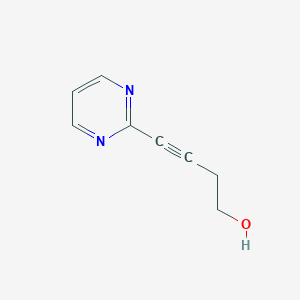
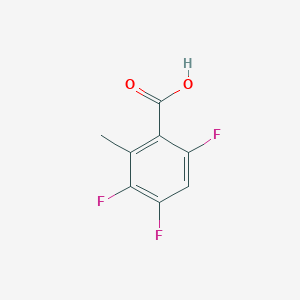
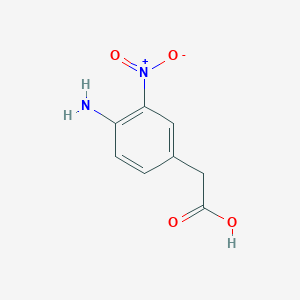

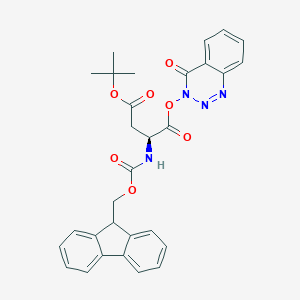
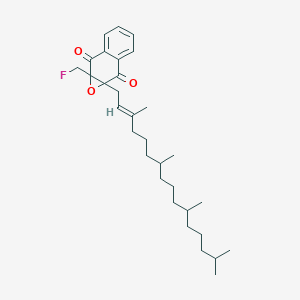
![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
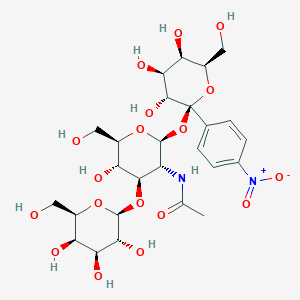
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
![8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione](/img/structure/B53043.png)
